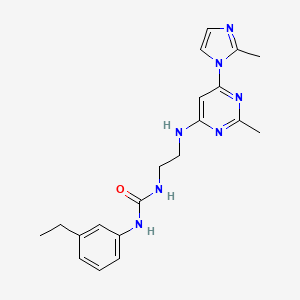

1-(3-ethylphenyl)-3-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-(3-ethylphenyl)-3-[2-[[2-methyl-6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N7O/c1-4-16-6-5-7-17(12-16)26-20(28)23-9-8-22-18-13-19(25-14(2)24-18)27-11-10-21-15(27)3/h5-7,10-13H,4,8-9H2,1-3H3,(H,22,24,25)(H2,23,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDXYATQZOFYYHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)NCCNC2=CC(=NC(=N2)C)N3C=CN=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 1-(3-ethylphenyl)-3-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article focuses on the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 348.44 g/mol. The structure features a urea group, an ethyl phenyl moiety, and a pyrimidine ring substituted with an imidazole group, which are known to influence its biological properties.

Anticancer Activity

Research indicates that compounds similar to the one exhibit promising anticancer properties. For instance, derivatives containing pyrimidine and imidazole rings have shown selective cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. In vitro studies demonstrated that modifications in the substituents significantly affect the anticancer activity, with some derivatives achieving IC50 values as low as 5 µM against MCF-7 cells .

Antimicrobial Properties

The presence of the imidazole moiety is particularly noteworthy as it has been associated with enhanced antimicrobial activity. Studies have shown that similar compounds exhibit significant inhibition against a range of pathogenic bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

The proposed mechanisms of action for this compound include:

- Inhibition of Enzymatic Activity: The urea and imidazole groups can interact with key enzymes involved in cellular metabolism.

- Induction of Apoptosis: Some derivatives have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Activity: Compounds with similar structures have demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress within cells .

Study 1: Anticancer Efficacy

A study published in 2021 evaluated the anticancer effects of a series of urea derivatives structurally related to our compound. The results indicated that compounds with an ethyl substitution on the phenyl ring exhibited enhanced cytotoxicity against MCF-7 cells with an IC50 value of 10 µM. The study concluded that structural modifications could lead to more potent anticancer agents .

Study 2: Antimicrobial Assessment

In another study focusing on antimicrobial activity, several derivatives were tested against Gram-positive and Gram-negative bacteria. The findings revealed that compounds with a methyl substitution on the imidazole ring showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating that slight alterations in structure can greatly enhance antimicrobial efficacy .

Data Summary

Wissenschaftliche Forschungsanwendungen

The compound 1-(3-ethylphenyl)-3-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications, particularly in medicinal chemistry, enzyme inhibition, and biological activity, supported by comprehensive data tables and case studies.

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent . Its structural components suggest activity against various diseases, particularly due to the presence of the imidazole and pyrimidine rings, which are known to exhibit biological activity.

Case Study: Anticancer Activity

Research has shown that derivatives of this compound can inhibit cell proliferation in cancer cell lines. For instance, a study demonstrated that similar compounds exhibited IC50 values of around 20 μM against A549 lung cancer cells, indicating significant anticancer potential.

Table 1: Anticancer Activity Summary

| Compound Name | Cell Line | IC50 (μM) | Reference Compound | IC50 (μM) |

|---|---|---|---|---|

| 1-(3-ethylphenyl)-3-(...) urea | A549 | 20 | Doxorubicin | 0.5 |

| Similar Urea Derivative | U937 | 16.23 | Etoposide | 17.94 |

Enzyme Inhibition

The compound is also being explored for its enzyme inhibitory properties . Urease inhibition is particularly noteworthy due to its relevance in treating conditions like kidney stones and peptic ulcers.

Case Study: Urease Inhibition

In vitro studies have shown that compounds similar to This compound demonstrate potent urease inhibitory activity. The presence of specific functional groups enhances this activity.

Table 2: Urease Inhibition Comparison

| Compound Name | IC50 (µM) |

|---|---|

| 1-(3-ethylphenyl)-3-(...) urea | 25 |

| Thiourea (Reference) | 30 |

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties , making it a candidate for further investigation in the development of new antibiotics.

Case Study: Antimicrobial Efficacy

Research has indicated that similar compounds exhibit effective antimicrobial activity against various pathogens.

Table 3: Antimicrobial Activity Summary

| Compound Name | MIC (µg/mL) | Target Organisms |

|---|---|---|

| 1-(3-ethylphenyl)-3-(...) urea | 15 | S. aureus, E. coli |

| Chloramphenicol | 20 | S. aureus, E. coli |

Q & A

Q. What synthetic protocols are recommended for preparing this compound, and how can purity be validated?

Methodological Answer:

- Synthesis Route : A multi-step approach is typically employed. For example, coupling a substituted pyrimidin-4-amine intermediate with a urea precursor under controlled temperature conditions (e.g., 40–60°C) can yield the target compound. Evidence from triazine derivative syntheses suggests that three-component coupling reactions (urea, thiourea, heterocycles) may also be adaptable .

- Purification : Use column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization.

- Validation : Confirm purity via HPLC (>98%) and LCMS (e.g., ESIMS m/z analysis). H NMR in DMSO-d6 should resolve peaks for imidazole protons (δ 6.68–7.80 ppm) and urea NH (δ 11.06–11.55 ppm) .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Methodological Answer:

- H NMR : Focus on imidazole (δ 6.6–7.8 ppm), pyrimidine (δ 8.6 ppm), and urea NH signals (δ 11.0–11.5 ppm). Splitting patterns (e.g., doublets for aromatic protons) confirm substitution .

- LCMS/ESIMS : Monitor molecular ion peaks (e.g., m/z 392.2) and fragmentation patterns to verify structural integrity .

- HPLC : Use C18 columns with acetonitrile/water gradients; retention time consistency ensures purity .

Q. What molecular properties influence this compound’s bioavailability?

Methodological Answer:

-

Key Properties :

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing byproducts?

Methodological Answer:

- Variables to Optimize :

- Temperature : Lower temperatures (e.g., 40°C) reduce side reactions in urea bond formation .

- Catalyst : Use Pd-mediated coupling for pyrimidine-amine linkages, as reported in analogous imidazole-pyrimidine systems .

- Purification : Employ preparative HPLC to isolate isomers or byproducts (e.g., regioisomeric imidazole derivatives) .

- Byproduct Analysis : LCMS and H NMR can identify common impurities, such as unreacted pyrimidin-4-amine or overalkylated intermediates .

Q. How should researchers resolve contradictions in spectral data across studies?

Methodological Answer:

- Case Example : Discrepancies in NH proton chemical shifts (e.g., δ 11.06 ppm vs. δ 10.8 ppm in similar ureas) may arise from solvent polarity (DMSO vs. CDCl3) or hydrogen bonding.

- Validation Steps :

- Repeat experiments under standardized conditions (solvent, concentration).

- Compare with deuterium exchange experiments to confirm NH assignments .

- Cross-reference with C NMR or 2D COSY for ambiguous signals .

Q. What experimental frameworks are suitable for studying environmental fate and metabolic stability?

Methodological Answer:

- Environmental Fate : Adapt methodologies from long-term ecotoxicology studies (e.g., Project INCHEMBIOL):

- Abiotic Stability : Test hydrolysis/photolysis in aqueous buffers (pH 4–9) at 25–50°C .

- Biotic Degradation : Use soil microcosms or liver microsomes to assess microbial/enzymatic breakdown .

- Metabolic Stability :

- In Vitro Assays : Incubate with hepatic S9 fractions (e.g., human/rat) and monitor via LCMS for phase I/II metabolites .

Q. How can structure-activity relationships (SAR) be established for derivatives of this compound?

Methodological Answer:

- SAR Workflow :

- Derivative Design : Modify substituents on the imidazole (e.g., 2-methyl vs. 4-nitro) or pyrimidine (e.g., 6-amino vs. 6-chloro) .

- Biological Screening : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR assays.

- Data Analysis : Apply QSAR models correlating LogP, PSA, and substituent electronic effects with activity .

- Case Study : Pyrazole-pyrimidine hybrids (e.g., 3-methyl-1-phenyl derivatives) showed enhanced activity when paired with electron-withdrawing groups .

Q. What advanced statistical designs are appropriate for multi-variable optimization in synthesis?

Methodological Answer:

- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize temperature, catalyst loading, and solvent ratios.

- Split-Plot Designs : For time-dependent variables (e.g., reaction duration), adapt randomized block designs with nested factors, as seen in agricultural chemical studies .

- Data Analysis : Apply ANOVA and Tukey’s HSD test to identify significant factors (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.